N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide
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Overview
Description
The compound is a complex organic molecule that contains a 1,2,4-triazole ring, a thiazole ring, and phenyl groups . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
1,2,4-Triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole . The synthesis of these scaffolds has been the subject of many methods due to their biological importance .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds similar to N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide involves complex chemical reactions that yield a variety of thiazolo[3,2-b][1,2,4]triazoles with potential biological activities. For instance, Narayana et al. (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and evaluated their antiproliferative activity, highlighting the compound's potential in cancer research (Narayana, Raj, & Sarojini, 2010).
Antioxidant and Anticancer Activity
Compounds bearing the 4-methoxyphenyl group have been evaluated for their antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with promising anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antimicrobial and Neuroprotective Potential
Further research into similar compounds has revealed their antimicrobial and potential neuroprotective effects. For example, Yilmaz and Cukurovalı (2003) investigated the antimicrobial activity of Schiff bases derived from 2,4-disubstituted thiazoles and found some to be effective against various microorganisms, suggesting a potential route for the development of new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
Mechanism of Action
Target of Action
Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones have been reported to exhibit diverse biological activity . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
These could potentially include pathways related to cancer, microbial infections, pain, inflammation, bronchodilation, convulsions, fungal infections, and G-quadruplex stabilization .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound might have potential effects at the molecular and cellular level, influencing processes related to cancer, microbial infections, pain, inflammation, bronchodilation, convulsions, fungal infections, and g-quadruplex stabilization .
Action Environment
It is known that oxidation of the thiol to a disulfide probably occurs in the presence of atmospheric oxygen . This suggests that environmental factors such as oxygen levels could potentially influence the compound’s action and stability.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-29-17-9-7-14(8-10-17)18-24-21-26(25-18)16(13-30-21)11-12-22-19(27)20(28)23-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBAKFCEFDOVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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